Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-

Description

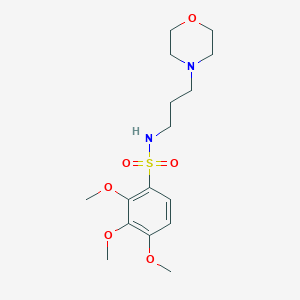

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a sulfonamide derivative characterized by a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, and a sulfonamide-linked 3-(4-morpholinyl)propyl chain. The morpholine moiety enhances solubility and may improve interactions with biological targets, while the methoxy groups influence electronic properties and metabolic stability .

Properties

IUPAC Name |

2,3,4-trimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O6S/c1-21-13-5-6-14(16(23-3)15(13)22-2)25(19,20)17-7-4-8-18-9-11-24-12-10-18/h5-6,17H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHDBQAOCNZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145931 | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103595-52-4 | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103595524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,3,4-Trimethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 1,2,3-trimethoxybenzene. Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group regioselectively at the para position relative to the methoxy substituents. Purification via recrystallization from dichloromethane/hexane mixtures yields the sulfonyl chloride in ~75% purity.

Preparation of 3-(4-Morpholinyl)propan-1-amine

This amine is synthesized through a Gabriel synthesis approach:

Coupling Reaction

Combining equimolar quantities of 2,3,4-trimethoxybenzenesulfonyl chloride and 3-(4-morpholinyl)propan-1-amine in anhydrous dioxane with triethylamine (TEA) as a base facilitates sulfonamide bond formation. The reaction proceeds under reflux (101°C) for 4–6 hours, with TEA scavenging HCl byproduct. Post-reaction, the mixture is cooled to 0°C, filtered to remove TEA·HCl salts, and concentrated under reduced pressure. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to yield the target compound in 68–72% yield.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 101°C (reflux) |

| Solvent System | Anhydrous dioxane |

| Base | Triethylamine (1.2 equiv) |

| Yield | 68–72% |

| Purification | Column chromatography |

Isothiocyanate-Mediated Coupling Approach

Adapting methodologies from N-(2,6-dimethoxypyrimidin-4-yl) sulfonamide syntheses, this route employs 2,3,4-trimethoxybenzenesulfonyl isothiocyanate as a key intermediate.

Generation of Sulfonyl Isothiocyanate

2,3,4-Trimethoxybenzenesulfonyl chloride reacts with potassium thiocyanate (KSCN) in acetone at 25°C for 2 hours. The intermediate isothiocyanate is isolated via vacuum filtration and used without further purification.

Amine Coupling

The isothiocyanate intermediate couples with 3-(4-morpholinyl)propan-1-amine in ethanol under reflux (78°C, 3 h). The thiourea byproduct precipitates upon cooling and is removed by filtration. The filtrate is concentrated and recrystallized from ethanol/water (1:1) to yield the sulfonamide in 65–70% yield.

Advantages :

-

Avoids handling corrosive sulfonyl chlorides

-

Higher functional group tolerance compared to classical methods

Electrochemical Paired Synthesis

Inspired by tunable electrochemical strategies for benzenesulfonamide derivatives, this innovative approach employs controlled-potential electrolysis to assemble the target molecule.

Cathodic Reduction of Nitro Precursor

A solution of 3,4,5-trimethoxynitrobenzene (0.1 M) and 4-morpholinepropanesulfinic acid (0.12 M) in phosphate buffer (pH 3.5)/ethanol (80:20 v/v) undergoes electrolysis at −1.1 V vs. Ag/AgCl. The nitro group reduces to an amine, which reacts in situ with sulfinic acid to form the sulfonamide bond.

Anodic Oxidation

Simultaneous oxidation at the anode generates reactive intermediates that facilitate C–N bond formation between the sulfonamide and morpholinylpropyl moiety. The reaction completes within 8–10 hours at 25°C, with the product precipitating directly from solution. Filtration and washing with cold ethanol afford the pure compound in 60–65% yield.

Optimization Insights :

-

Potential must exceed −1.0 V to ensure complete nitro reduction

-

pH <4 critical for sulfinic acid stability

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Classical Sulfonamide | 68–72 | ≥98 | 4–6 | High | Moderate (HCl waste) |

| Isothiocyanate Coupling | 65–70 | 95–97 | 3–5 | Medium | Low |

| Electrochemical | 60–65 | 90–93 | 8–10 | Low | Very Low |

Key Observations :

-

Classical method remains the most efficient for large-scale production despite HCl byproduct generation.

-

Electrochemical synthesis offers superior environmental profile but requires specialized equipment.

-

Isothiocyanate route provides a balance between yield and ease of execution for lab-scale synthesis.

Mechanistic Considerations and Side Reactions

Sulfonyl Chloride Hydrolysis

In aqueous conditions, competing hydrolysis of 2,3,4-trimethoxybenzenesulfonyl chloride to the sulfonic acid occurs. Anhydrous dioxane and excess TEA suppress this side reaction.

Morpholinylpropylamine Degradation

Prolonged heating (>8 h) in acidic media causes retro-Mannich cleavage of the morpholine ring. Maintaining pH >5 during coupling reactions prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of benzenesulfonamide derivatives with amine groups.

Substitution: Formation of benzenesulfonamide derivatives with various substituted groups.

Scientific Research Applications

Biological Activities

Benzenesulfonamides are known for their diverse biological activities. Although the specific biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide has not been fully characterized, the following potential applications have been identified:

- Antimicrobial Activity : Compounds in this class often exhibit antimicrobial properties. Research into their mechanism of action could lead to new antibiotic agents.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus modulating biochemical pathways relevant in disease states.

- Anticancer Properties : Some benzenesulfonamides have shown promise in cancer research by inhibiting tumor growth or inducing apoptosis in cancer cells .

Synthesis and Chemical Reactions

The synthesis of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide typically involves multi-step processes that may include:

- Formation of the Sulfonamide : Reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.

- Introduction of Morpholine : The morpholine ring can be introduced through nucleophilic substitution reactions.

- Methoxy Group Installation : Methoxy groups can be added via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Medicinal Chemistry

The compound's structural features make it a candidate for further investigation in drug development. Its potential as a therapeutic agent can be explored through:

- In vitro Studies : Assessing the compound's efficacy against various microbial strains or cancer cell lines.

- In vivo Models : Testing for pharmacokinetics and toxicity profiles in animal models to evaluate safety and effectiveness.

Material Science

Due to its unique chemical properties, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide may also find applications in material science:

- Polymer Chemistry : As a building block for synthesizing new polymers with enhanced properties.

- Catalysis : Investigating its role as a catalyst in organic reactions due to the presence of functional groups that can facilitate catalytic processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Biological Activity | Reference |

|---|---|---|---|---|

| Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | 2,3,4-trimethoxy; N-linked 3-(4-morpholinyl)propyl | ~394.47* | Hypothesized enzyme inhibition | — |

| Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- | 2,3,4-trimethoxy; N-linked diethylaminoethyl | 305.42 | Enzyme inhibition | |

| 3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | 3,4,5-trimethoxy; morpholinyl ethyl | ~378.43* | Varied activity (structural analog) | |

| Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- | 4-fluoro; N,N-dibutyl; 3-amino | ~330.43* | Antimicrobial | |

| Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- | Nitro; amino alcohol; isobutyl | 421.52 | Therapeutic applications (e.g., enzyme modulation) | |

| Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- | Methoxymethyl; piperazinyl; 4-methyl | ~409.55* | Enhanced binding affinity |

*Calculated based on molecular formula.

Functional Group Variations

- Morpholine vs. Diethylamino Groups: The morpholinylpropyl chain in the target compound offers improved solubility and conformational rigidity compared to the diethylaminoethyl group in ’s compound.

- Methoxy Substitution Patterns : The 2,3,4-trimethoxy configuration in the target compound differs from 3,4,5-trimethoxy analogs (e.g., ). Methoxy groups in ortho and para positions may sterically hinder metabolic degradation, extending half-life .

Physicochemical Properties

- Solubility: Morpholine-containing compounds generally exhibit higher aqueous solubility than alkylamine analogs (e.g., diethylaminoethyl in ) due to hydrogen-bonding capacity .

- Lipophilicity : The 2,3,4-trimethoxy arrangement may increase logP compared to 3,4,5-trimethoxy derivatives, influencing membrane permeability .

Biological Activity

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a complex organic compound belonging to the class of sulfonamides. Its molecular formula is with a molar mass of approximately 374.45 g/mol. The compound features a benzenesulfonamide moiety with trimethoxy groups and a morpholine ring, which contribute to its structural complexity and potential biological activity .

Structural Characteristics

The structural features of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide are significant for its biological activity. The presence of the morpholine ring enhances solubility and may influence interactions with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 374.45 g/mol |

| Functional Groups | Benzenesulfonamide, Trimethoxy, Morpholine |

General Properties

Benzenesulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide is still under investigation but is expected to be influenced by its unique structural components .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated various benzenesulfonamide derivatives for their antimicrobial properties. The derivatives showed varying degrees of effectiveness against bacteria such as E. coli and S. aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Anti-inflammatory Effects :

-

Cardiovascular Impact :

- Research on related benzenesulfonamides has shown that they can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, a derivative was found to decrease perfusion pressure in a time-dependent manner compared to controls . This suggests potential applications in managing cardiovascular conditions.

The mechanisms by which benzenesulfonamides exert their biological effects include:

- Calcium Channel Interaction : Some studies suggest that benzenesulfonamides may act as calcium channel inhibitors, influencing cardiovascular dynamics .

- Inflammatory Pathway Modulation : Compounds have been observed to inhibit key inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Future Directions

Further research is warranted to fully characterize the biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide. Investigations should focus on:

- In vitro and in vivo studies to elucidate specific pathways affected by this compound.

- Structure-activity relationship (SAR) studies to optimize its efficacy and reduce potential side effects.

- Clinical trials to assess its therapeutic potential in humans.

Q & A

Q. What are the common synthetic routes for preparing benzenesulfonamide derivatives with morpholine and methoxy substituents?

The synthesis typically involves coupling a sulfonyl chloride intermediate with a morpholine-containing amine. For example, compounds like 4-(3-(5-chloro-2-methoxybenzamido)propyl)benzenesulfonyl chloride (compound 41) are synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) in dichloromethane at 0°C, followed by purification via column chromatography . Yields range from 37% to 73%, depending on substituent steric effects.

Q. How are benzenesulfonamide derivatives structurally characterized in academic research?

Characterization relies on and NMR to confirm substitution patterns and purity. For instance, the methoxy groups at positions 2, 3, and 4 on the benzene ring produce distinct singlet peaks in NMR (~3.8–4.0 ppm), while the morpholine moiety shows resonances at ~2.4–3.7 ppm. Mass spectrometry and elemental analysis are used for molecular weight validation .

Q. What preliminary biological assays are used to evaluate benzenesulfonamide derivatives?

Initial screens often target NLRP3 inflammasome inhibition, as seen in studies of structurally similar compounds. Assays include measuring IL-1β release in macrophage cell lines (e.g., THP-1) and assessing cytotoxicity via MTT or resazurin-based assays .

Advanced Research Questions

Q. How can contradictory activity data between benzenesulfonamide analogues be resolved?

Discrepancies may arise from substituent positioning or purity issues. For example, replacing a chlorine atom with a methylsulfamoyl group (compound 40 vs. 39) increased yield (73% vs. 59%) but may reduce solubility, impacting bioactivity. Rigorous HPLC purity checks (>95%) and comparative molecular docking (e.g., NLRP3 ATP-binding site) are critical to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for benzenesulfonamide derivatives with bulky substituents?

Bulky groups (e.g., 4-(4-morpholinyl)propyl) require optimized coupling conditions. Using EDC/HOBt in DMF at 25°C instead of dichloromethane improves solubility and reaction efficiency. Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) enhances yield and purity .

Q. How do electronic effects of methoxy substituents influence bioactivity?

The electron-donating methoxy groups at 2,3,4-positions enhance resonance stabilization of the sulfonamide moiety, potentially increasing binding affinity to target proteins (e.g., NLRP3). Comparative studies of analogues with fewer methoxy groups (e.g., 2,4-dimethoxy vs. 2,3,4-trimethoxy) reveal reduced activity, suggesting a synergistic electronic effect .

Methodological Guidance

Designing a SAR study for benzenesulfonamide derivatives:

- Step 1: Synthesize a library of analogues with systematic substituent variations (e.g., halogens, alkyl chains) on the benzene ring and morpholine-propyl linker.

- Step 2: Characterize compounds using NMR and LC-MS to confirm structural integrity.

- Step 3: Test in vitro activity (IC) against target pathways (e.g., inflammasome inhibition) and correlate with computational models (e.g., molecular dynamics simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.